molecular formula C14H9F4NO B1607127 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 2053-99-8

4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B1607127
CAS No.: 2053-99-8
M. Wt: 283.22 g/mol
InChI Key: RYJPDVFOZDLGTA-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide is a fluorinated benzamide derivative characterized by a para-fluoro substituent on the benzamide ring and a trifluoromethyl group at the ortho position of the aniline moiety. Its structural features, such as electron-withdrawing groups (fluoro and trifluoromethyl), influence both physicochemical properties and interactions with biological targets.

Properties

IUPAC Name

4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-10-7-5-9(6-8-10)13(20)19-12-4-2-1-3-11(12)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJPDVFOZDLGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309751
Record name 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
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URL https://comptox.epa.gov/dashboard/DTXSID90309751
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Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2053-99-8
Record name NSC215628
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215628
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-2'-(TRIFLUOROMETHYL)BENZANILIDE
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Preparation Methods

Acyl Chloride-Mediated Amidation

This is the most widely reported method for synthesizing 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide. The procedure involves two key steps:
a. Synthesis of 4-Fluorobenzoyl Chloride
4-Fluorobenzoic acid is treated with phosphorus oxychloride (POCl₃) under reflux conditions to form the corresponding acyl chloride.

  • Reagents : 4-Fluorobenzoic acid, POCl₃ (excess).
  • Conditions : Reflux at 110°C for 2–4 hours.
  • Yield : >95% (crude).

b. Coupling with 2-(Trifluoromethyl)aniline
The acyl chloride is reacted with 2-(trifluoromethyl)aniline in the presence of a base to facilitate nucleophilic acyl substitution.

  • Reagents : 4-Fluorobenzoyl chloride, 2-(trifluoromethyl)aniline, triethylamine (Et₃N).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : Room temperature, 1–3 hours.
  • Workup : The product is precipitated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization (methanol/water).
  • Yield : 70–85%.

Direct Coupling Using Carbodiimide Reagents

For laboratories avoiding acyl chloride intermediates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N′-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid directly.

  • Reagents : 4-Fluorobenzoic acid, 2-(trifluoromethyl)aniline, EDCl, 4-dimethylaminopyridine (DMAP).
  • Solvent : DCM or acetonitrile.
  • Conditions : 0°C to room temperature, 12–24 hours.
  • Yield : 65–75%.

Alternative Routes from Nitrile Precursors

A patent (CN113698315A) describes a multi-step approach for structurally similar benzamides, which can be adapted for this compound:

  • Fluorination and Cyano Substitution :
    • Start with 2,3-dichlorobenzotrifluoride.
    • React with KF and a catalyst (e.g., triphenylphosphine bromide) to introduce fluorine.
    • Substitute chloride with cyanide using NaCN/CuCN.
  • Hydrogenation and Hydrolysis :
    • Reduce the nitrile group to an amine using H₂/Pd-C.
    • Hydrolyze with NaOH to form the amide.

Optimization and Key Findings

Parameter Acyl Chloride Method EDCl Coupling Nitrile Pathway
Reaction Time 3–4 hours 12–24 hours 6–8 hours
Yield 70–85% 65–75% ~67%
Purity (HPLC) >98% >95% >97%
Scalability Industrial-friendly Lab-scale Industrial-scale

Critical Notes :

  • The acyl chloride method is preferred for high yields and simplicity.
  • EDCl coupling avoids hazardous POCl₃ but requires longer reaction times.
  • The nitrile pathway (patent method) is less direct but avoids moisture-sensitive intermediates.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research has shown that compounds with similar structures exhibit potent activity against multidrug-resistant bacteria, particularly Staphylococcus aureus. For instance, derivatives related to 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide have been tested for their efficacy against methicillin-resistant strains (MRSA), demonstrating minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like methicillin and vancomycin .
  • Anticancer Properties : The compound is under investigation for its potential as an anticancer agent. Its structural analogs have shown promise in inhibiting cancer cell proliferation in various in vitro studies, suggesting that modifications to the benzamide structure can enhance biological activity against cancer cells .
  • Drug Discovery : As a lead compound, this compound serves as a scaffold for synthesizing novel pharmaceuticals. Its unique properties allow researchers to explore structure-activity relationships (SAR), leading to the development of new therapeutic agents with improved efficacy and selectivity .

Material Science

  • Advanced Materials Development : The compound's unique chemical properties enable its use in creating advanced materials with specific functionalities. It can be utilized as a building block in polymer synthesis or as an additive to enhance material characteristics such as thermal stability and chemical resistance .
  • Catalysis : this compound has been explored for its potential role as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it an attractive candidate for green chemistry applications.

Case Studies and Research Findings

StudyFocusFindings
Study on Antimicrobial ActivityEvaluated against MRSAShowed MIC values lower than 0.062 µg/mL, outperforming standard antibiotics .
Anticancer Activity ResearchTested on various cancer cell linesIndicated significant inhibition of cell proliferation .
Material Science ApplicationUsed in polymer synthesisEnhanced thermal stability observed in resultant materials .

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of various biological pathways. For instance, in pharmaceuticals, it may inhibit key enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Impact of Substituent Position on EP2 Potentiation

Compound Fluorine Position Trifluoromethyl Position Fold Shift (PGE2 EC50) Reference
Target Compound Para Ortho 12.5
TG6–127-1 (Meta-Fluoro analog) Meta Ortho 6.8
TG6–127-2 (Ortho-Fluoro analog) Ortho Ortho 4.2

Role of Heterocyclic Moieties

The piperidine group at the 2-position of the phenyl ring is essential for EP2 receptor activity. Replacing piperidine with morpholine or piperazine (e.g., TG6–264, TG6–268) abolished potentiation . In contrast, trisubstituted pyrimidine analogs retained activity with morpholine rings, suggesting scaffold-dependent requirements .

Antimicrobial and Cytotoxic Effects

Salicylamide analogs with chloro and trifluoromethyl substituents demonstrated significant antimicrobial activity against Desulfovibrio piger:

  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide reduced biomass by 64–66% at 0.37–1.10 µmol/L and showed high cytotoxicity at 30 µmol/L .
  • Comparatively, the target compound’s fluorine substituent may enhance metabolic stability but requires direct testing for antimicrobial efficacy.

Structural and Crystallographic Insights

A Cambridge Structural Database (CSD) survey identified four N-(2-(trifluoromethyl)phenyl)benzamide analogs, including:

  • N-(2-(Trifluoromethyl)phenyl)benzamide (JOZFUB, JOZFUB01, LASHOE) with variations in crystal packing .
  • 2-(Trifluoromethyl)-N-(2-(trifluoromethyl)phenyl)benzamide (LASKAT), highlighting the influence of additional trifluoromethyl groups on supramolecular interactions .

Table 2: Crystallographic Data of Selected Analogs

Compound (CSD Code) Space Group Key Structural Features Reference
Target Compound (Hypothetical) Para-F, Ortho-CF3
JOZFUB P43 Planar benzamide, π-π stacking
LASKAT P41 Dihedral angle ~85° between rings

Table 3: Physicochemical Properties of Commercial Analogs

Compound Purity (%) Molecular Weight CAS Number Reference
4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide 95 245.26 423731-07-1
N-[4-(Trifluoromethyl)phenyl]benzamide 99 279.23 150225-47-1

Biological Activity

4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and parasitology. The presence of fluorine and trifluoromethyl groups enhances its chemical properties, which may contribute to its interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12F4NO\text{C}_{15}\text{H}_{12}\text{F}_4\text{N}O

This compound features:

  • A fluorine atom at the para position of the benzamide.
  • A trifluoromethyl group attached to the phenyl ring, which is known to influence biological activity by enhancing lipophilicity and metabolic stability.

The biological activity of this compound primarily involves its role as an androgen receptor antagonist . This mechanism is crucial in disrupting signaling pathways associated with the proliferation of certain cancer cells. The compound binds to androgen receptors, inhibiting their activation and subsequently affecting downstream signaling cascades that promote tumor growth.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzamide compounds, including this compound, exhibit significant anticancer properties. For example:

  • In vitro assays indicated that this compound exhibits inhibitory activity against various protein kinases, including PDGFRα and PDGFRβ, with inhibition rates ranging from 36% to 45% .
  • Apoptosis assays showed that at concentrations of 10 μM, compounds similar to this compound significantly induced apoptosis in cancer cell lines, comparable to established chemotherapeutics like sorafenib .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT):

  • In a phenotypic screening study, related benzamide derivatives demonstrated potent activity with an EC50 as low as 0.001 μM , indicating strong efficacy against the parasite .
  • Animal studies showed that specific analogs could cure infected mice at doses of 50 mg/kg , highlighting their therapeutic potential in treating parasitic infections .

Case Studies

  • Anticancer Study : In a recent investigation, researchers synthesized several derivatives based on the benzamide framework. Compounds were tested for their ability to inhibit cancer cell growth and induce apoptosis. Results indicated that certain structural modifications enhanced potency against specific cancer types, suggesting a pathway for developing targeted therapies .
  • Antiparasitic Screening : A comprehensive screening of a library of benzamide derivatives led to the identification of several candidates with high selectivity for T. brucei. The structure-activity relationship (SAR) studies revealed that substitutions at the aniline ring significantly affected biological activity, emphasizing the importance of chemical modifications in drug design .

Summary Table of Biological Activities

Activity TypeCompoundEC50 (μM)Inhibition Rate (%)Notes
AnticancerThis compoundVaries36-45% (PDGFRα/β)Induces apoptosis in cancer cells
AntiparasiticRelated benzamide derivatives0.001>30-fold selectivity over mammalian cellsEffective against T. brucei

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
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4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide

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